2-(Chlorosulfonyl)-4-acetamidophenyl acetate
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Overview
Description
2-(Chlorosulfonyl)-4-acetamidophenyl acetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group, an acetamido group, and an acetate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorosulfonyl)-4-acetamidophenyl acetate typically involves the reaction of 4-acetamidophenol with chlorosulfonic acid, followed by esterification with acetic anhydride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorosulfonyl)-4-acetamidophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic hydrolysis may use hydrochloric acid, while basic hydrolysis often employs sodium hydroxide.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Sulfonate Esters: Resulting from reactions with alcohols.
Carboxylic Acids and Alcohols: Products of hydrolysis reactions.
Scientific Research Applications
2-(Chlorosulfonyl)-4-acetamidophenyl acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)-4-acetamidophenyl acetate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, known for its use in the synthesis of β-lactams and other heterocyclic compounds.
Methyl 2-(Chlorosulfonyl)acetate: Similar in structure but with a methyl ester group instead of an acetate group.
Uniqueness
2-(Chlorosulfonyl)-4-acetamidophenyl acetate is unique due to the presence of both an acetamido group and an acetate group, which confer distinct reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring selective reactivity and compatibility with various solvents and reaction conditions .
Properties
Molecular Formula |
C10H10ClNO5S |
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Molecular Weight |
291.71 g/mol |
IUPAC Name |
(4-acetamido-2-chlorosulfonylphenyl) acetate |
InChI |
InChI=1S/C10H10ClNO5S/c1-6(13)12-8-3-4-9(17-7(2)14)10(5-8)18(11,15)16/h3-5H,1-2H3,(H,12,13) |
InChI Key |
CNIJYVCHQLXCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC(=O)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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